molecular formula C8H6BClO3 B151794 (5-Chlorobenzofuran-2-yl)boronic acid CAS No. 223576-64-5

(5-Chlorobenzofuran-2-yl)boronic acid

Cat. No.: B151794
CAS No.: 223576-64-5
M. Wt: 196.4 g/mol
InChI Key: IODPQZJZPKMFKV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorobenzofuran-2-yl)boronic acid typically involves the following steps :

    Preparation of 5-Chlorobenzofuran: This is achieved by heating 4-chlorophenoxyacetaldehyde dimethylacetal in polyphosphoric acid, yielding 5-chlorobenzofuran with a 73% yield.

    Formation of the Boronic Acid: To a solution of 5-chlorobenzofuran in dry ether, tetramethylethylenediamine (TMEDA) is added. The mixture is cooled below -60°C under argon, and a solution of butyllithium in hexane is added dropwise. The mixture is then warmed to -10°C and stirred. Triisopropyl borate is added dropwise, followed by quenching with hydrochloric acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and purification techniques to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Chlorobenzofuran-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Chlorobenzofuran-2-yl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chlorobenzofuran-2-yl)boronic acid is unique due to the presence of both a boronic acid group and a chlorinated benzofuran ring. This combination allows for versatile reactivity in various chemical transformations, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(5-chloro-1-benzofuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BClO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODPQZJZPKMFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5-chlorobenzofuran (14 g, crude) in dry tetrahydrofuran (250 mL) were added tetramethylethylenediamine (12.82 g, 110 mmol). The solution was kept below −60° C. under argon, while the solution of butyllithium in hexane (44 ml, 2.5 M) was added dropwise. It was warmed to −10° C. during 45 min and stirred at this temperature for another 30 min. The mixture was cooled again below −60° C. followed by dropwise addition of triisopropyl borate (51.88 g, 276 mmol). After warming to room temperature the mixture was quenched with hydrochloric acid (70 ml, 2N) and stirred for 1 h. The alkaline aqueous layer was brought to pH 5 and extracted with ethyl acetate (3×80 ml). All organic layers were combined, dried over sodium sulfate, and concentrated in vacuo to give 5-chlorobenzofuran-2-ylboronic acid (7.5 g) which was used for the next step without further purification.
Quantity
14 g
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reactant
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12.82 g
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reactant
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250 mL
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44 mL
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51.88 g
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Synthesis routes and methods II

Procedure details

To a solution of 8.8 g (57.7 mmol) 5-chlorobenzofuran in 250 ml dry ether were added 7.32 g (63.0 mmol) tetramethylethylenediamine (TMEDA). The solution was kept below −60° C. under argon, while 37.5 ml of a 1.6M solution of butyllithium in hexane was added dropwise. It was warmed to −10° C. during 45 min and stirred at this temperature for another 30 min. The mixture was cooled again below −60° C. followed by dropwise addition of 35.7 g (190 mmol) triisopropyl borate. After warming to room temperature the mixture was quenched with 70 ml 2N hydrochloric acid and stirred for 1 h. The organic layer was washed three times with 30 ml 2N hydrochloric acid, twice with water, and extracted with 2N sodium hydroxide solution, successively. The alkaline aqueous layer was brought to pH5 and extracted with tert.-butylmethylether. All organic layers were combined, dried over sodium sulfate, and concentrated in vacuo to give the pale yellow crystalline boronic acid which was used for the next step without further purification.
Quantity
8.8 g
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reactant
Reaction Step One
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7.32 g
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reactant
Reaction Step One
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250 mL
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